N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide
Description
Properties
IUPAC Name |
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12BrCl2NO3/c23-14-5-10-18-17(11-14)19(26-22(28)13-3-8-16(25)9-4-13)21(29-18)20(27)12-1-6-15(24)7-2-12/h1-11H,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNPOESGYXVHTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C3=C(O2)C=CC(=C3)Br)NC(=O)C4=CC=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12BrCl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Chlorination: The addition of chlorine atoms to the benzoyl and benzamide groups.
Coupling Reactions: Formation of the final compound through coupling reactions involving the brominated and chlorinated intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-chlorobenzoyl chloride
- 5-bromo-2-chlorobenzoic acid
- 5-bromo-2-chlorobenzaldehyde
Uniqueness
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide is unique due to its specific substitution pattern and the presence of both benzofuran and benzamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C21H12BrCl2NO2, with a molecular weight of 479.14 g/mol. It features a benzofuran core substituted with bromine and chlorine atoms, along with a benzamide moiety. This specific substitution pattern is believed to contribute to its biological activity, particularly in anticancer research.
This compound may exert its effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may interact with various receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
- Cell Cycle Arrest : Studies suggest it can cause cell cycle arrest in cancer cells, leading to reduced cell viability.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance:
- In Vitro Studies : Research conducted on A-549 (lung cancer) and HeLa (cervical cancer) cell lines using the MTT assay revealed that this compound exhibited significant cytotoxic effects. The IC50 values were found to be comparable to standard chemotherapeutic agents like doxorubicin .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of bromine and chlorine substituents enhances the compound's biological activity. Variations in substitution patterns have been explored, revealing that specific configurations lead to improved anticancer properties.
Research Findings
- Molecular Docking Studies : Molecular docking studies have been performed against key targets such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2). These studies suggest strong binding affinities, indicating that the compound could effectively inhibit these targets, which are crucial in cancer progression .
- Comparative Analysis : When compared to similar compounds, this compound showed superior activity against both tested cell lines, highlighting its potential as a lead candidate for further development in cancer therapy .
Q & A
Q. What are the critical parameters for optimizing the synthesis of N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide?
The synthesis of structurally similar benzofuran-benzamide derivatives requires precise control of:
- Temperature : Reactions often proceed optimally between 60–80°C to balance reactivity and side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of halogenated intermediates, while ethers (THF) may stabilize reactive intermediates .
- Catalyst systems : Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for coupling reactions involving bromo/chloro substituents .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is commonly used to isolate the final compound .
Q. How can structural characterization of this compound be rigorously validated?
Key analytical techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., chloro/bromo groups at positions 5 and 2 on benzofuran) and benzamide connectivity .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks for C₂₂H₁₂BrCl₂NO₃ expected at m/z ~528.9) .
- X-ray crystallography : Resolves stereoelectronic effects of halogen substituents on molecular packing, as demonstrated for analogous 4-chlorobenzoyl derivatives .
Q. What preliminary biological screening strategies are suitable for this compound?
- Enzyme inhibition assays : Target kinases or proteases due to the benzamide moiety’s propensity for hydrogen bonding with active sites .
- Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via MTT assays, noting bromo substituents’ potential DNA intercalation effects .
- Microplate-based fluorescence assays : Monitor binding interactions with biomolecules (e.g., albumin) using spectrofluorometry .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., benzoylation) be elucidated?
- Kinetic isotope effects (KIE) : Compare rates of N-benzoylation using deuterated vs. non-deuterated substrates to identify rate-determining steps .
- DFT calculations : Model transition states for bromo/chloro substitution reactions to predict regioselectivity .
- In situ IR spectroscopy : Track carbonyl stretching frequencies (~1680 cm⁻¹) during benzofuran acylation to confirm intermediate formation .
Q. What strategies resolve contradictory data in SAR studies for halogenated benzofurans?
Contradictions in structure-activity relationships (SAR) may arise from:
- Solubility vs. bioactivity : Chloro substituents enhance lipophilicity but may reduce aqueous solubility, confounding IC₅₀ values. Use logP calculations (e.g., XLogP3) to normalize data .
- Crystallographic vs. solution-state conformations : X-ray structures (e.g., orthorhombic packing in ) may differ from NMR-derived solution geometries, requiring molecular dynamics simulations to reconcile .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral chromatography : Use amylose-based columns (e.g., Chiralpak IA) to separate diastereomers formed during benzofuran ring closure .
- Flow chemistry : Continuous reactors minimize side reactions (e.g., halogen scrambling) under tightly controlled temperature/pressure .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental spectroscopic data?
- NMR chemical shifts : Discrepancies >0.5 ppm may indicate unaccounted solvation effects. Re-run NMR in deuterated DMSO vs. CDCl₃ to assess solvent-dependent shifts .
- Mass spectrometry adducts : Sodium/potassium adducts ([M+Na]⁺) can mislead molecular weight validation. Use ammonium formate buffers to suppress adduct formation .
Q. Why do biological assays show variability across similar halogenated analogs?
- Halogen bonding strength : Bromo groups (σ-hole potential ~30 kJ/mol) exhibit stronger interactions than chloro (~20 kJ/mol), altering target binding kinetics .
- Metabolic stability : Brominated compounds may undergo faster debromination in vitro, reducing apparent activity compared to chloro derivatives .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
